![molecular formula C11H15NO2Si B13925050 5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine CAS No. 478148-59-3](/img/structure/B13925050.png)
5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is a heterocyclic compound that features a furan ring fused to a pyridine ring, with a trimethylsilyl group and a methanol group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the furan-pyridine fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products
Oxidation: The major products include furo[2,3-c]pyridine-5-carboxaldehyde or furo[2,3-c]pyridine-5-carboxylic acid.
Reduction: The major product is tetrahydrofuro[2,3-c]pyridine-5-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted furo[2,3-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[3,2-b]pyrroles: These compounds have a similar fused ring system but differ in the position of the furan and pyridine rings.
Thiazolo[5,4-d]thiazoles: These compounds contain sulfur atoms in place of oxygen and nitrogen in the ring system.
Uniqueness
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is unique due to the presence of the trimethylsilyl group, which can be used to introduce further functionalization. Its specific ring fusion pattern also distinguishes it from other heterocyclic compounds, providing unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
478148-59-3 |
|---|---|
Molekularformel |
C11H15NO2Si |
Molekulargewicht |
221.33 g/mol |
IUPAC-Name |
(2-trimethylsilylfuro[2,3-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C11H15NO2Si/c1-15(2,3)11-5-8-4-9(7-13)12-6-10(8)14-11/h4-6,13H,7H2,1-3H3 |
InChI-Schlüssel |
VJENICOVWOKEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=CC(=NC=C2O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


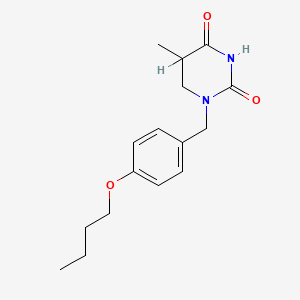

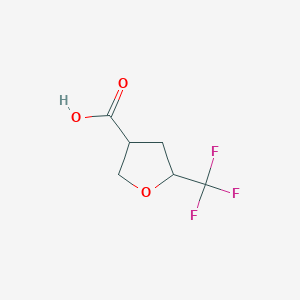
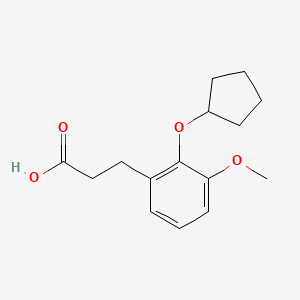
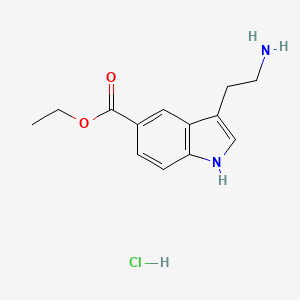
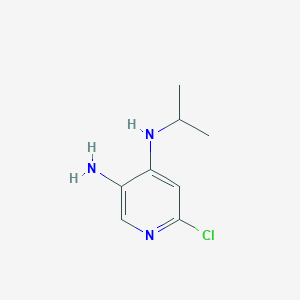
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
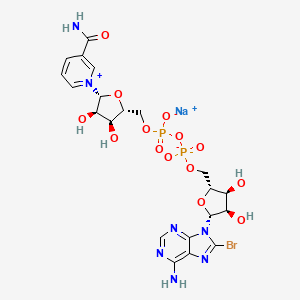
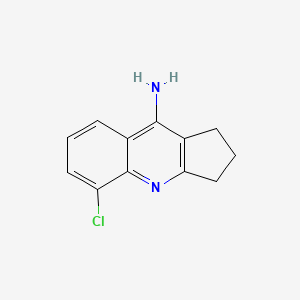
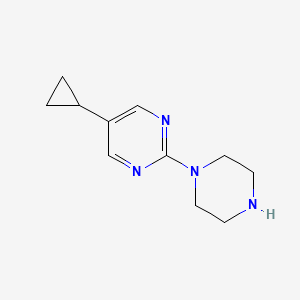
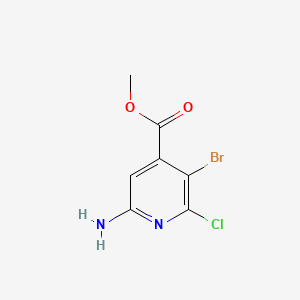
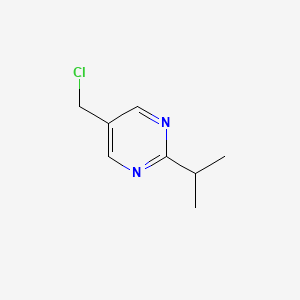

![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
